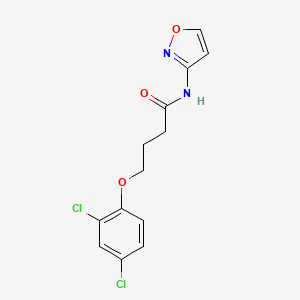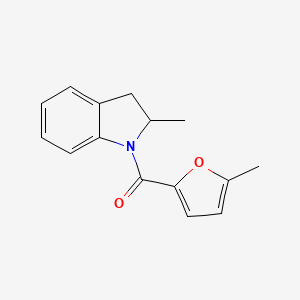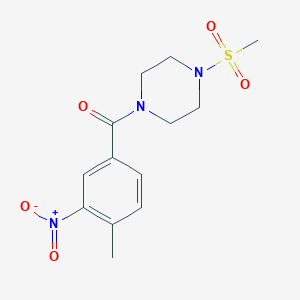
2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide
説明
2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide, also known as DPA-714, is a small molecule that has gained significant attention in the field of neuroscience research. DPA-714 is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily located on the outer membrane of mitochondria. TSPO is involved in a variety of physiological processes, including steroidogenesis, apoptosis, and immune response. In recent years, DPA-714 has been used extensively as a tool to investigate the role of TSPO in neuroinflammation, neurodegeneration, and psychiatric disorders.
作用機序
2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide binds selectively to TSPO, which is primarily located on the outer membrane of mitochondria. The exact function of TSPO is not well understood, but it is thought to play a role in the transport of cholesterol across the mitochondrial membrane, as well as in the regulation of apoptosis and immune response. By binding to TSPO, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide can be used to selectively label cells that express high levels of TSPO, such as activated microglia.
Biochemical and physiological effects:
2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in various cell types. In microglia, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. In astrocytes, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to increase the expression of glutamate transporters, which are responsible for removing excess glutamate from the extracellular space. In addition, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been shown to have anti-apoptotic effects in various cell types.
実験室実験の利点と制限
One of the primary advantages of using 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide in lab experiments is its selectivity for TSPO. This allows for the selective labeling of cells that express high levels of TSPO, such as activated microglia. In addition, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has relatively low toxicity and can be used at concentrations that do not affect cell viability. However, one of the limitations of using 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide is its relatively low affinity for TSPO, which can result in low signal-to-noise ratios in some experiments. In addition, 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has limited water solubility, which can make it difficult to use in certain experimental settings.
将来の方向性
There are a number of future directions for research involving 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide. One area of research is in the development of new TSPO ligands with higher affinity and selectivity than 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide. Another area of research is in the development of new imaging techniques that can be used to visualize TSPO expression in vivo. In addition, there is growing interest in the role of TSPO in psychiatric disorders, such as anxiety and depression, and 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide may be a useful tool for investigating the role of TSPO in these disorders. Finally, there is interest in the potential therapeutic applications of TSPO ligands, such as 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide, in the treatment of neuroinflammatory and neurodegenerative disorders.
科学的研究の応用
2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide has been used extensively in scientific research to investigate the role of TSPO in various physiological and pathological processes. One of the primary applications of 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide is in the field of neuroinflammation. TSPO is upregulated in activated microglia, which are immune cells in the brain that play a key role in neuroinflammation. By using 2,2-dichloro-1-methyl-N-(3-pyridinylmethyl)cyclopropanecarboxamide as a tool to selectively label activated microglia, researchers have been able to investigate the role of neuroinflammation in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
2,2-dichloro-1-methyl-N-(pyridin-3-ylmethyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O/c1-10(7-11(10,12)13)9(16)15-6-8-3-2-4-14-5-8/h2-5H,6-7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWFRHSCZCOIBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4184850.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B4184852.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184855.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4184859.png)

![N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-2-phenylbutanamide](/img/structure/B4184877.png)

![1-(4-{4-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4184900.png)
![2-(4-ethoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B4184903.png)

![2-[(5-bromo-2-chlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4184918.png)
![N-(3-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4184925.png)

